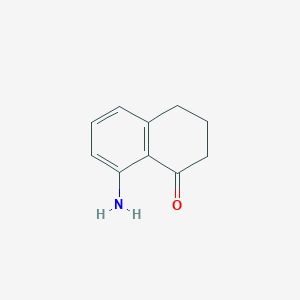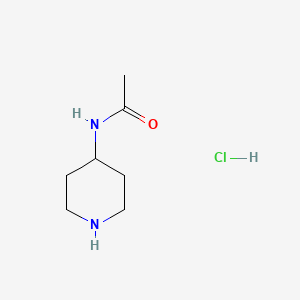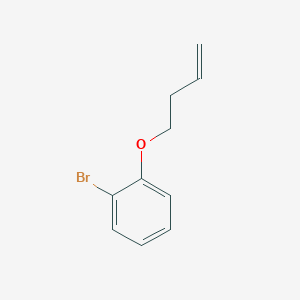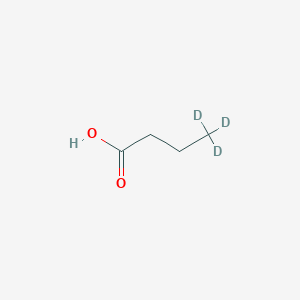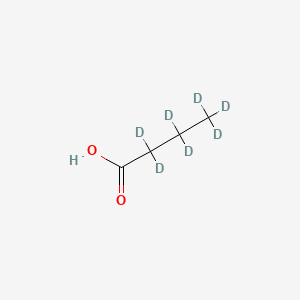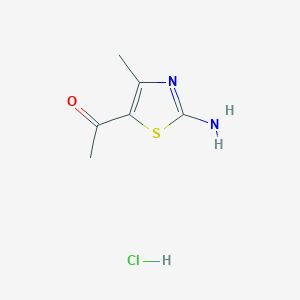
1-(2-Amino-4-methylthiazol-5-yl)ethanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-4-methylthiazol-5-yl)ethanone hydrochloride, also known as AMT-HCl, is an organic compound used in scientific research as a reagent in the synthesis of various compounds. It has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.
Applications De Recherche Scientifique
Antimicrobial and Antimalarial Activities
1-(2-Amino-4-methylthiazol-5-yl)ethanone hydrochloride has been utilized in the synthesis of imidazo[2,1-b]thiazole derivatives, demonstrating significant antimicrobial and antimalarial activities. These compounds have been synthesized using green chemistry methods and show potential in the treatment of infectious diseases (Vekariya et al., 2017).
Biological Activity Evaluation
The compound has also been used in synthesizing 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones, which have been evaluated for their anticancer and antimicrobial activities. These studies provide a platform for further optimization of thiazole-based compounds in drug design (Lozynskyi et al., 2021).
Antituberculosis Activities
Research has also focused on derivatives of this compound for their antituberculosis activities. These studies have led to the development of compounds with potent immunosuppressing properties, suggesting potential in the treatment of tuberculosis and other immune-related conditions (Abdel‐Aziz et al., 2011).
Corrosion Inhibition
In another application, derivatives of this compound have been investigated as corrosion inhibitors for mild steel in corrosive environments. This research highlights the potential industrial applications of these compounds in protecting materials from corrosion (Jawad et al., 2020).
Antiviral Activity
The compound's derivatives have also been evaluated for their antiviral activities, including against COVID-19. These studies are critical in the ongoing search for effective treatments against viral infections (Rashdan et al., 2021).
Cytotoxicity Studies
Additionally, research on cytotoxicity and molecular docking studies of derivatives of this compound has been conducted. These studies are essential in understanding the interaction of new molecules with biological systems and their potential toxicity (Govindhan et al., 2017).
Propriétés
IUPAC Name |
1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS.ClH/c1-3-5(4(2)9)10-6(7)8-3;/h1-2H3,(H2,7,8);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVFFZTUHMGPJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C(=O)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

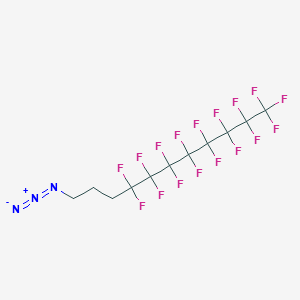
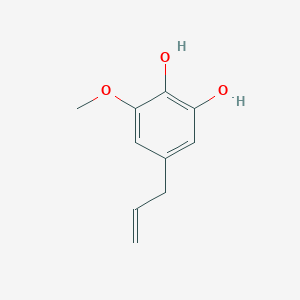
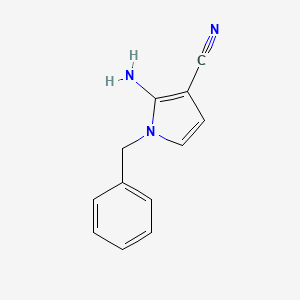
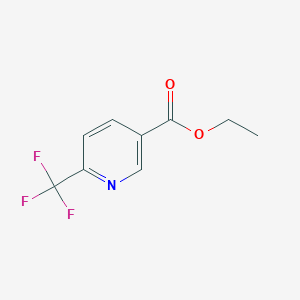
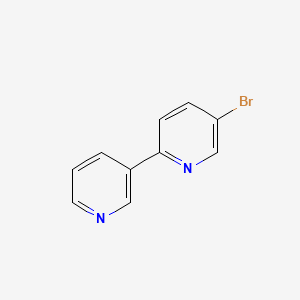
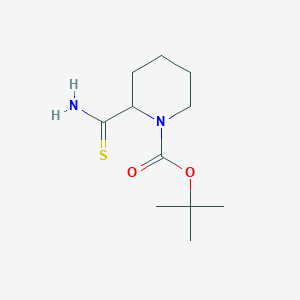
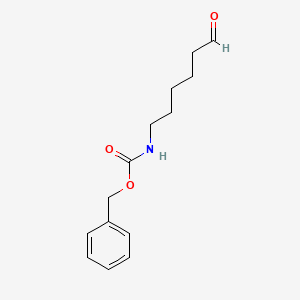
![6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one](/img/structure/B1280972.png)
![1-(4-bromophenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1280974.png)
